molecular formula C21H27N5 B11252425 N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline

Cat. No.: B11252425
M. Wt: 349.5 g/mol
InChI Key: MLABQUMZXAHDCA-UHFFFAOYSA-N
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Description

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline is a complex organic compound that features a tetrazole ring, a butyl chain, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethyl-6-methylphenyl hydrazine with sodium azide under acidic conditions.

    Alkylation: The tetrazole derivative is then alkylated using 2-bromo-2-methylbutane in the presence of a base such as potassium carbonate.

    Coupling with Aniline: The final step involves coupling the alkylated tetrazole with 2-methylaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(2-ethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline
  • N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline
  • N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-ethylaniline

Uniqueness

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline is unique due to the specific substitution pattern on the phenyl ring and the presence of both a tetrazole ring and an aniline derivative. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]butan-2-yl]-2-methylaniline

InChI

InChI=1S/C21H27N5/c1-6-17-13-10-12-16(4)19(17)26-20(23-24-25-26)21(5,7-2)22-18-14-9-8-11-15(18)3/h8-14,22H,6-7H2,1-5H3

InChI Key

MLABQUMZXAHDCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(CC)NC3=CC=CC=C3C)C

Origin of Product

United States

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